molecular formula C20H16ClN5O2S2 B3009599 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 897620-93-8

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B3009599
CAS No.: 897620-93-8
M. Wt: 457.95
InChI Key: NZCOMSBUFNFNTR-UHFFFAOYSA-N
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Description

2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a thiazole-based derivative featuring a 4-chlorophenyl urea moiety and a 6-methylbenzo[d]thiazole acetamide group. Its molecular formula is C₁₅H₁₂ClN₅O₂S₂, with a molecular weight of 393.9 g/mol . While its density, boiling point, and melting point remain unreported, its structural complexity suggests utility in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea and heterocyclic motifs .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S2/c1-11-2-7-15-16(8-11)30-20(24-15)25-17(27)9-14-10-29-19(23-14)26-18(28)22-13-5-3-12(21)4-6-13/h2-8,10H,9H2,1H3,(H,24,25,27)(H2,22,23,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCOMSBUFNFNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a urea moiety, and a chlorophenyl group, which contribute to its potential therapeutic applications.

  • Molecular Formula : C20H16ClN5O2S2
  • Molecular Weight : 457.95 g/mol
  • Structural Features : The compound contains a thiazole ring, which is known for its role in various biological activities, and a urea linkage that enhances its interaction with biological targets.

Research indicates that this compound functions primarily as an enzyme inhibitor and receptor modulator . Its mechanism of action typically involves:

  • Binding to Enzymes : The compound can bind to specific enzymes, inhibiting their activity. This inhibition occurs through competitive or non-competitive mechanisms, where the compound occupies the active site or alters the enzyme's conformation.
  • Modulation of Receptors : It may also interact with various receptors, influencing signaling pathways that are pivotal in disease progression.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

A significant focus has been on the anticancer properties of thiazole derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound exhibited GI50 values comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. Its thiazole structure is known to enhance antibacterial properties, making it a candidate for further development in combating resistant bacterial infections .

Case Studies and Research Findings

Several studies have documented the biological activity of similar compounds and their derivatives:

  • Study on Benzothiazole Derivatives : A review highlighted the role of benzothiazole derivatives as anticancer agents, with some compounds showing IC50 values in the low micromolar range against multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicated that modifications to the thiazole ring and substituents significantly impact biological activity. For example, variations in the chlorophenyl group can enhance binding affinity to target enzymes .
  • Selectivity and Potency : In a study focused on T-cell proliferation assays, specific derivatives of benzothiazole exhibited remarkable selectivity and potency as inhibitors of p56 lck, a key enzyme involved in T-cell activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural HighlightsBiological Activity
2-(3-chlorophenyl)ureido-thiazolUrea linkage with thiazoleAnticancer activity against breast cancer
N-[4-chlorophenyl]-1,3-thiazoleThiazole ring with carboxamideCytotoxic effects on various cancer cell lines
Benzothiazole derivativesBenzothiazole coreAntimicrobial properties against Gram-positive bacteria

Scientific Research Applications

Enzyme Inhibition

Research indicates that 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide acts as an enzyme inhibitor . It binds to specific enzymes, preventing substrate interaction and catalytic activity. This mechanism is crucial for developing drugs targeting various diseases, including cancer and bacterial infections .

Receptor Modulation

The compound has shown potential as a receptor modulator . It interacts with certain receptors involved in signaling pathways, influencing physiological responses. This property makes it a candidate for therapeutic applications in conditions where receptor activity is dysregulated .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole-containing compounds. Specifically, derivatives of this compound have exhibited significant cytotoxic effects against various cancer cell lines. For example, research has indicated that compounds with similar structures can inhibit key pathways such as the vascular endothelial growth factor receptor (VEGFR), which is critical in tumor angiogenesis .

Synthesis and Modification

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis.
  • Introduction of the Urea Linkage : This is accomplished by reacting the thiazole derivative with a suitable isocyanate.
  • Attachment of Acetamide Group : The final step involves the reaction with an amine to form the acetamide structure.

Optimizing these synthetic routes is essential for maximizing yield and purity, often utilizing techniques such as chromatography .

Case Studies

Several case studies demonstrate the effectiveness of this compound in various applications:

  • Case Study on Anticancer Activity : Research conducted on a series of thiazole derivatives showed that those similar to our compound exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting a potential pathway for drug development targeting these cancers .
  • Enzyme Interaction Studies : Studies have shown that this compound effectively binds to specific enzymes associated with metabolic pathways, inhibiting their activity and offering insights into potential therapeutic interventions for metabolic disorders .

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core modifications: thiazole/benzothiazole substitutions , urea/amide linkages , and bioactivity profiles . Below is a comparative analysis:

Structural Analogues with Thiazole/Benzothiazole Cores
Compound Name / ID Molecular Formula Key Substituents/Modifications Bioactivity (if reported) Reference
Target Compound C₁₅H₁₂ClN₅O₂S₂ 4-Chlorophenyl urea, 6-methylbenzo[d]thiazole acetamide Not explicitly reported
N-(6-Ethoxy-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide (Patent Compound) C₁₆H₁₄ClN₃O₂S Ethoxy-benzothiazole, 4-chlorophenyl acetamide Patent-protected; likely enzyme inhibition
N-(4-Phenyl-2-thiazolyl)acetamide C₁₁H₁₀N₂OS Phenyl-thiazole, simple acetamide Synthetic intermediate; no bioactivity data
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide C₁₆H₁₆N₄O₃S₂ 5,6-dimethylbenzo[d]thiazole, sulfamoylphenyl Antidiabetic potential (structural inference)

Key Observations :

  • The ethoxy group in the patent compound may improve solubility compared to the methyl group in the target compound.
  • The sulfamoylphenyl group in introduces sulfonamide functionality, which is absent in the target compound but known for antimicrobial and antidiabetic activities.
Urea-Containing Thiazole Derivatives
Compound Name / ID Molecular Formula Urea/Amide Modifications Bioactivity Reference
Target Compound C₁₅H₁₂ClN₅O₂S₂ 4-Chlorophenyl urea, acetamide linkage Not reported
2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide C₂₀H₁₇F₃N₄O₄S 2-Methoxyphenyl urea, trifluoromethoxy group Structural analog; potential CNS activity
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N,N'-[(E)-4-methoxy-1-benzylidene]acetohydrazide C₂₀H₁₅ClN₄O₂S Imidazo-thiazole core, benzylidene hydrazide Crystallographic data only

Key Observations :

  • The imidazo-thiazole core in introduces a fused ring system, which may alter binding affinity in biological targets.
Bioactivity Comparison
Compound Name / ID Antimicrobial Activity (MIC, μg/mL) Antifungal Activity Additional Activities Reference
Target Compound Not reported Not reported Structural similarity suggests enzyme inhibition
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) MIC: 6.25–12.5 (broad-spectrum) Active against Aspergillus flavus Selective bacterial sensitivity
N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide (107k) MIC: 12.5 (specific strains) Broad antifungal activity Combines chloro and methyl groups for potency
N-(2-(4-Hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-(6-nitrobenzo[d]thiazol-2-ylthio)acetamide (7j) Not reported Not reported Antidiabetic (in vitro assays)

Key Observations :

  • The target compound’s 4-chlorophenyl urea group may mimic the bioactive chloro-substituted analogs in , but its lack of a m-tolyl group could reduce broad-spectrum antimicrobial efficacy.
  • Nitrobenzothiazole derivatives like exhibit antidiabetic activity, suggesting that the target compound’s benzothiazole acetamide moiety could be repurposed for similar applications.

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